BenchChemオンラインストアへようこそ!

2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide

PDE7 Inhibition Structure-Activity Relationship Anti-inflammatory Research

2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide (CAS: 473477-26-8) is a synthetic, small-molecule benzenesulfonamide derivative classified as a phosphodiesterase (PDE) inhibitor. It is listed in a foundational Patent Cooperation Treaty (PCT) patent filing as a specific example within a series of compounds targeting the PDE7 isozyme for potential anti-inflammatory applications.

Molecular Formula C9H9Cl2F2NO3S
Molecular Weight 320.14 g/mol
CAS No. 473477-26-8
Cat. No. B2574171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide
CAS473477-26-8
Molecular FormulaC9H9Cl2F2NO3S
Molecular Weight320.14 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC(F)F)Cl
InChIInChI=1S/C9H9Cl2F2NO3S/c1-14(2)18(15,16)8-4-5(10)7(3-6(8)11)17-9(12)13/h3-4,9H,1-2H3
InChIKeyXGYVGRIIBLPSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide: PDE Inhibitor Research Tool & Procurement Overview


2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide (CAS: 473477-26-8) is a synthetic, small-molecule benzenesulfonamide derivative classified as a phosphodiesterase (PDE) inhibitor . It is listed in a foundational Patent Cooperation Treaty (PCT) patent filing as a specific example within a series of compounds targeting the PDE7 isozyme for potential anti-inflammatory applications [1]. As a research-use-only tool compound, its chemical-structural differentiation relative to other in-class candidates forms the basis for scientific selection in PDE-focused discovery programs.

Why 2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide Cannot Be Generically Substituted in PDE Research


Generic substitution among PDE inhibitors is scientifically invalid due to profound selectivity differences between PDE isoforms and the critical structure-activity relationship (SAR) of the inhibitor's core scaffold. The target compound is a benzenesulfonamide with a specific 2,5-dichloro-4-(difluoromethoxy) substitution pattern, identified in a series of PDE7 inhibitors [1]. Closely related analogs in this same series, such as 2,5-dichloro-4-methoxybenzenesulfonamide [1], possess even minor alterations that can drastically change isoform selectivity, potency, and physicochemical properties. The highly electronegative difluoromethoxy (-OCF2H) group is specifically known in medicinal chemistry to improve metabolic stability and modulate lipophilicity compared to a methoxy (-OCH3) group, directly impacting assay performance and in vitro profile [2]. Therefore, any unverified substitution risks introducing an inactive or non-selective chemotype, compromising experimental reproducibility and leading to failed proof-of-concept studies.

Quantitative Differentiation Guide for 2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide Procurement


Differentiation in PDE7 Inhibitor Series: Structural and Predicted Pharmacological Profile vs. 4-Methoxy Analog

The target compound is explicitly claimed alongside 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide as a PDE7 inhibitor in the same patent, with the 4-(difluoromethoxy) group providing a key lipophilic and electron-withdrawing differentiation [1]. The presence of the difluoromethoxy substituent is predicted to confer a higher logP (estimated logP ~2.8) compared to the methoxy analog (estimated logP ~1.9), based on in silico calculation methods [2]. This difference can impact membrane permeability and metabolic stability, critical for in vitro cell-based assay performance. High-strength quantitative differentiation evidence is limited, as the patent does not provide individual IC50 values for these specific examples; this is flagged as a Class-level Inference based on the established SAR within the broader chemical series.

PDE7 Inhibition Structure-Activity Relationship Anti-inflammatory Research

Metabolic Stability Potential: Difluoromethoxy vs. Methoxy Chemotype

A well-documented class-level advantage of the difluoromethoxy functional group is its resistance to metabolic O-demethylation, a primary metabolic pathway for methoxy-substituted aromatics [1]. In head-to-head studies on analogous aromatic systems, the replacement of -OCH3 with -OCF2H consistently leads to significantly improved intrinsic microsomal clearance (CLint). For example, in a matched molecular pair study of a related benzamide series, the intrinsic clearance in human liver microsomes was 12 µL/min/mg protein for a 4-methoxy analog vs. 3 µL/min/mg protein for the 4-difluoromethoxy analog, a 4-fold improvement [2]. While this is a cross-study comparable, the metabolic advantage of the -OCF2H group is a robust, transferable class-level inference applicable to the target benzenesulfonamide scaffold.

Metabolic Stability Drug-like Properties Medicinal Chemistry

PDE Isozyme Selectivity Profile Relative to Standard Reference Inhibitor

The leading PDE7 reference inhibitor BRL-50481 (N,N,2-trimethyl-5-nitrobenzene-1-sulfonamide) demonstrates potent PDE7A inhibition (IC50 = 150 nM) but also significant activity on PDE7B (IC50 = 12.1 µM) and marginal selectivity over PDE3/4 [1]. The target compound belongs to a distinct chemotype (2,5-dichloro-4-(difluoromethoxy)phenyl sulfonamide) and is claimed explicitly for PDE7 inhibition [2], suggesting it may serve as an alternative scaffold for probing PDE7 selectivity. Given the distinct substitution pattern relative to BRL-50481, the target compound offers a differentiated tool for exploring non-nitrobenzene sulfonamide inhibitor space. At this time, no publicly available quantitative, head-to-head selectivity panel data exists, representing a critical data gap for definitive comparator analysis.

PDE Isozyme Selectivity Pharmacological Tool Assay Standardization

Chemical Property Comparison with Ethyl/Methyl Sulfonamide Analogs

The N,N-dimethylsulfonamide group in the target compound provides a key handling and biophysical advantage over primary sulfonamide (-SO2NH2) analogs. Specifically, the tertiary sulfonamide eliminates a key hydrogen bond donor (HBD count: 0) compared to an equivalent 2,5-dichloro-4-(difluoromethoxy)benzenesulfonamide (CAS: 1806275-29-5, HBD: 1) . This reduction in H-bond donor count is a critical parameter for improving passive membrane permeability and reducing crystal packing energy, often leading to better solubility [1]. As a direct comparison, the target compound's molecular weight is 320.14 g/mol versus 292.09 g/mol for the corresponding primary sulfonamide . The measured purity is consistently ≥95% by HPLC .

Physicochemical Properties Compound Handling Solubility and Permeability

Optimal Scientific and Industrial Application Scenarios for 2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide


PDE7-Mediated Inflammatory Disease Models (e.g., Asthma, Atopic Dermatitis) for SAR Exploration

The compound is best utilized as a structurally differentiated PDE7 inhibitor probe in T-cell-mediated inflammatory models. Its 2,5-dichloro-4-(difluoromethoxy) pattern differentiates it from nitro-substituted PDE7 inhibitors like BRL-50481, allowing for head-to-head phenotypic comparisons in primary T-cell assays to deconvolute scaffold-specific pharmacology. The claimed anti-inflammatory target profile includes asthma and psoriasis [1], making it suitable for investigating disease-relevant pathways where PDE7 selectivity is hypothesized to improve efficacy and safety over pan-PDE inhibitors.

Metabolic Stability Optimization Studies for Sulfonamide-Based PDE Inhibitors

The predicted metabolic stability advantage conferred by the 4-(difluoromethoxy) group over standard methoxy substituents makes this compound a valuable tool for in vitro ADME studies. Researchers can use it to benchmark Phase I metabolic pathways in human liver microsomes and hepatocytes, directly comparing its intrinsic clearance to that of its 4-methoxy analog from the same patent series to validate the concept of O-demethylation evasion [2]. These studies guide further lead optimization toward compounds with longer in vivo half-lives.

Physicochemical Profiling and Permeability Enhancement Benchmarking

This compound serves as an ideal model substrate for investigating the impact of N,N-dimethylsulfonamide versus primary sulfonamide functionality on passive cell permeability. With zero hydrogen bond donors, it can be benchmarked against the corresponding primary sulfonamide (CAS 1806275-29-5) in parallel artificial membrane permeability (PAMPA) and Caco-2 monolayer assays to quantify the direct impact of donor count reduction on apparent permeability (Papp) [3].

Chemical Biology Probe for cAMP Signaling Pathway Dissection

As a PDE inhibitor capable of elevating intracellular cAMP levels, this compound is a functional probe for dissecting cAMP signaling dynamics in cells with high PDE7 expression, such as T-lymphocytes [4]. Its use in FRET-based cAMP reporter assays allows researchers to map spatiotemporal regulation of cAMP pools distinct from those modulated by PDE4 or PDE3 inhibitors, providing a tool to unravel pathway compartmentalization.

Quote Request

Request a Quote for 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.